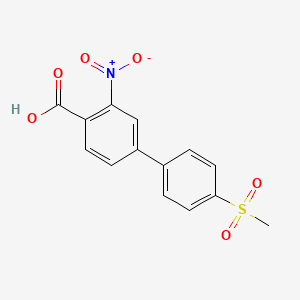

4-(4-Methylsulfonylphenyl)-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylsulfonylphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6S/c1-22(20,21)11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEDLJYXJLXUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691666 | |

| Record name | 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-64-9 | |

| Record name | 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylsulfonylphenyl 2 Nitrobenzoic Acid

Established Synthetic Routes for 4-(4-Methylsulfonylphenyl)-2-nitrobenzoic Acid

The predominant method for synthesizing this compound involves the oxidation of 2-nitro-4-methylsulfonyltoluene. This transformation is a key step and has been the subject of various research efforts to improve efficiency and yield.

Catalytic Oxidation Pathways

Catalytic oxidation stands as a primary pathway for the synthesis of this compound. Different catalytic systems have been developed to facilitate this conversion.

One prominent method employs a CuO/Al₂O₃ catalyst in a strong acid system. chemicalbook.com In this process, 2-nitro-4-methylsulfonyltoluene is oxidized using hydrogen peroxide in the presence of the copper(II) oxide on alumina (B75360) catalyst. chemicalbook.com This heterogeneous catalytic system is notable for its application in a highly acidic environment.

Another established catalytic pathway utilizes a transition metal oxide, such as vanadium pentoxide (V₂O₅), as the catalyst. patsnap.comgoogle.com The oxidation is typically carried out using nitric acid in a sulfuric acid medium. patsnap.com Oxygen is often introduced during the reaction to facilitate the process. patsnap.com This method is valued for its efficiency and the use of relatively inexpensive oxidants.

An alternative approach to the synthesis involves an indirect electrochemical method mediated by chromium ions. electrochemsci.org In this process, Cr⁶⁺ acts as the oxidizing agent for 2-nitro-4-methylsulfonyltoluene, and the resulting Cr³⁺ is then electrochemically re-oxidized to Cr⁶⁺. electrochemsci.org

A multi-step synthesis has also been reported, starting from p-toluenesulfonyl chloride. This route involves methylation, halogenation, nitration, and finally, oxidation to yield this compound. google.com

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that have been investigated include reactant molar ratios, reaction temperature, and catalyst concentration.

In the CuO/Al₂O₃ catalyzed oxidation with hydrogen peroxide, a systematic study revealed that the yield can reach up to 78.3% under optimized conditions. asianpubs.org The process was thoroughly investigated by varying the molar ratio of reactants, reaction temperature, and the amount of catalyst to achieve the optimal outcome. asianpubs.org

For the vanadium pentoxide-catalyzed oxidation with nitric acid, reaction conditions have been specified to enhance performance. The reaction is typically conducted at temperatures ranging from 130-170°C for 5-10 hours. google.com The concentration of sulfuric acid is maintained between 70% and 98%, while the nitric acid concentration is in the range of 30-75 wt%. nih.gov Under optimized conditions, this method can achieve a yield of up to 98.0%. chemicalbook.com

The following table summarizes the optimized reaction parameters for different catalytic systems:

| Catalyst | Oxidant | Solvent/Medium | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| CuO/Al₂O₃ | Hydrogen Peroxide | Sulfuric Acid | Not specified | 78.3% | asianpubs.org |

| V₂O₅ | Nitric Acid/Oxygen | Sulfuric Acid | 140°C | 98.0% | chemicalbook.com |

| V₂O₅ | Nitric Acid/Oxygen | Sulfuric Acid | 130-170°C | Not specified | google.com |

Sustainable Synthesis Approaches and Reagent Recycling

Efforts towards developing more sustainable synthetic routes for this compound have focused on reducing reagent consumption and implementing recycling strategies.

Similarly, in the vanadium pentoxide-catalyzed oxidation, the recovery and reuse of nitric acid have been reported. chemicalbook.com After the reaction, the dilute nitric acid can be recovered, concentrated, and reused in subsequent batches. chemicalbook.com The management of nitrogen oxide off-gases is also a consideration, with absorption systems being used to mitigate their release. chemicalbook.com These approaches contribute to a more environmentally friendly and cost-effective production process.

Advanced Chemical Transformations and Functionalization Strategies

This compound possesses two primary reactive sites for further chemical transformations: the carboxylic acid moiety and the nitro group. These sites allow for a range of functionalization strategies to produce various derivatives.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. Common transformations include conversion to esters, amides, and acid chlorides.

A notable example is the synthesis of Methyl 4-methylsulfonyl-2-nitrobenzoate. This esterification is achieved by reacting this compound with methanol (B129727) in the presence of thionyl chloride under mild conditions. nih.gov The use of thionyl chloride suggests the in-situ formation of the corresponding acid chloride, which then reacts with methanol to form the methyl ester. nih.gov

The formation of an amide derivative has also been documented in the synthesis of 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. mdpi.com This complex molecule was unexpectedly formed as the major product in a reaction intended to produce an amidoxime (B1450833) from the corresponding nitrile. mdpi.com The presence of the nitro group and the use of ethanol (B145695) as a solvent were suggested to favor the formation of the amide. mdpi.com

Modifications of the Nitro Group

The nitro group on the aromatic ring is another key site for chemical modification, with its reduction to an amino group being a particularly important transformation. The resulting 2-amino-4-(methylsulfonyl)benzoic acid is a valuable intermediate in the synthesis of various compounds. While specific literature detailing the reduction of the nitro group for this exact molecule is not extensively covered in the searched sources, the transformation is a standard procedure in organic synthesis. Generally, such reductions can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), or by using reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium. The choice of method often depends on the presence of other functional groups in the molecule to ensure selective reduction of the nitro group.

Compound Index

Transformations Involving the Methylsulfonylphenyl Unit

The methylsulfonylphenyl group in this compound is characterized by its high stability. The sulfone is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Transformations of this unit are challenging but can be achieved under specific conditions, primarily involving the reduction of the sulfone group or leveraging its activating effect in SNAr reactions.

Reduction of the Sulfone Group: The methylsulfonyl group is resistant to many common reducing agents. However, powerful reagents can facilitate its reduction. One effective method involves the use of a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄), which can rapidly reduce aryl sulfones to their corresponding sulfides. While this specific reaction has not been documented on this compound itself, it represents a potential pathway for transforming the sulfonyl moiety.

Another significant transformation is the complete removal of the sulfonyl group, known as desulfonylation. Cobalt-catalyzed reactions using a primary alkylmagnesium reagent as a hydride source have been developed for the reduction of aryl sulfones to the corresponding arenes. researchgate.net This process effectively cleaves the carbon-sulfur bond, replacing the methylsulfonyl group with a hydrogen atom.

Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) ortho and para to each other makes the aromatic ring of the parent compound highly electron-deficient. This electronic arrangement strongly activates the ring for nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In these reactions, a nucleophile can displace a suitable leaving group on the aromatic ring. In some contexts, particularly when attached to highly activating heterocyclic systems like pyrimidines, the methylsulfonyl group itself can function as the leaving group in an SNAr reaction. rsc.org

Table 1: Potential Transformations of the Methylsulfonylphenyl Unit

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction to Sulfide (B99878) | LiAlH₄-TiCl₄ in THF | Aryl methyl sulfide | |

| Desulfonylation | Cobalt-IPr catalyst, primary alkylmagnesium reagent | Arene (desulfonylated compound) | researchgate.net |

| Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted aromatic compound | wikipedia.orgchemistrysteps.comrsc.org |

Synthesis of Structural Analogues and Precursors

The synthesis of compounds structurally related to this compound is of significant interest, particularly for the development of selective cyclooxygenase-2 (COX-2) inhibitors. The synthetic strategies often involve the construction of key precursors that are later elaborated into the final target molecules.

Synthesis of Precursors: The primary precursor for this compound is 2-nitro-4-methylsulfonyltoluene . The synthesis of this intermediate is a critical step and is typically achieved through the nitration of p-methylsulfonyltoluene (1-methyl-4-(methylsulfonyl)-benzene). chemicalbook.comgoogle.com Various nitration methods have been reported, including the use of mixed acids (nitric acid and sulfuric acid) or solid super-strong acid catalysts to improve efficiency and reduce waste. chemicalbook.comgoogle.comlookchem.com

Once 2-nitro-4-methylsulfonyltoluene is obtained, the final step is the oxidation of the benzylic methyl group to a carboxylic acid. This transformation has been successfully carried out using strong oxidizing agents. One documented method employs nitric acid in the presence of a vanadium pentoxide catalyst. chemicalbook.com An alternative, more environmentally friendly process uses hydrogen peroxide as the oxidant with a copper(II) oxide/aluminum oxide (CuO/Al₂O₃) catalyst. asianpubs.org

Table 2: Synthesis of this compound Precursors

| Precursor | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 2-Nitro-4-methylsulfonyltoluene | p-Methylsulfonyltoluene | Nitric acid, Sulfuric acid | 2-Nitro-4-methylsulfonyltoluene | chemicalbook.comgoogle.com |

| This compound | 2-Nitro-4-methylsulfonyltoluene | Nitric acid, V₂O₅ | This compound | chemicalbook.com |

| This compound | 2-Nitro-4-methylsulfonyltoluene | H₂O₂, CuO/Al₂O₃ | This compound | asianpubs.org |

Synthesis of Structural Analogues: The 4-methylsulfonylphenyl moiety is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). One of the most notable analogues is Rofecoxib (Vioxx), which is 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone. researchgate.net The synthesis of Rofecoxib and related COX-2 inhibitors often utilizes 4-(methylsulfonyl)phenylacetic acid as a crucial intermediate. chemicalbook.compatsnap.com

The synthesis of 4-(methylsulfonyl)phenylacetic acid can be achieved from 4-methylsulfonyl acetophenone (B1666503) through the Willgerodt-Kindler reaction, which involves reacting the ketone with morpholine (B109124) and elemental sulfur, followed by hydrolysis. chemicalbook.comnih.gov This intermediate is then used in subsequent steps to construct the final drug molecules. For instance, the synthesis of Rofecoxib can involve the condensation of phenylacetic acid with 2-bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. chemicalbook.comgoogle.com

Furthermore, the 4-(methylsulfonyl)benzyl group has been incorporated into other heterocyclic systems, such as 1,3,4-oxadiazoles, starting from precursors like 4-methylthiophenylacetonitrile, which is first oxidized to the corresponding sulfone and then elaborated into the target heterocycle. derpharmachemica.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Underpinnings of SAR and QSAR in Related Benzoic Acid Derivatives

The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. SAR and QSAR studies on benzoic acid derivatives have established several key principles that govern their biological activity. The activity of these compounds is generally modulated by the interplay of electronic, hydrophobic, and steric properties of the substituents on the phenyl ring.

Electronic Effects: The nature and position of substituents significantly alter the electron distribution within the molecule. Electron-withdrawing groups (like the nitro group) or electron-donating groups can influence the acidity (pKa) of the carboxylic acid, which in turn affects ionization at physiological pH and the ability to form critical interactions, such as salt bridges, with biological targets. mdpi.com

Steric Factors: The size and shape of substituents dictate the molecule's ability to fit into a specific binding site. Bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding.

QSAR models for benzoic acid derivatives often take the form of a mathematical equation that correlates biological activity with these physicochemical descriptors. For instance, a typical QSAR equation might relate the inhibitory concentration (IC50) of a series of compounds to descriptors like LogP, electronic substituent constants (Hammett constants), and steric parameters (Taft parameters). medcraveonline.com Such models provide a quantitative framework for predicting the activity of novel, unsynthesized analogues.

Computational Approaches to Molecular Design and Activity Prediction

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. These in silico techniques are particularly valuable for exploring the vast chemical space of potential analogues of a core structure like 4-(4-Methylsulfonylphenyl)-2-nitrobenzoic acid.

In silico screening, also known as virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those likely to bind to a specific biological target. nih.gov This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, libraries can be screened for molecules that are structurally similar to known active compounds.

Structure-Based Virtual Screening (Molecular Docking): If the 3D structure of the target protein is available, molecular docking can be used to predict the binding mode and affinity of compounds within the target's active site. mdpi.commdpi.com For example, derivatives of benzoic acid have been investigated using molecular docking to predict their binding affinity against targets like the SARS-CoV-2 main protease. nih.gov

Virtual library design is an extension of these methods, where computational tools are used to design novel molecules with desired properties by modifying a parent scaffold. By systematically altering substituents and evaluating the predicted activity of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates.

QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netucsb.edu These descriptors can be classified into several categories, each capturing distinct molecular features. hufocw.org

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Significance |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Describe the electron distribution and reactivity of the molecule. HOMO and LUMO energies are related to the molecule's ability to donate or accept electrons. nih.govucsb.edu |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of a molecule, affecting its absorption, distribution, and ability to enter hydrophobic binding pockets. nih.gov |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area, Connectivity Indices | Characterize the size, shape, and branching of the molecule, which are crucial for steric fit with a receptor. hufocw.orgwalshmedicalmedia.com |

| Hybrid | Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms (usually oxygen and nitrogen), correlating with hydrogen bonding potential and membrane permeability. hufocw.org |

These descriptors are calculated for a series of compounds with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to generate a QSAR equation that links a combination of these descriptors to the observed activity. walshmedicalmedia.comui.ac.id A statistically robust QSAR model (typically with a high correlation coefficient, r², and predictive ability, Q²) can then be used to predict the activity of new analogues and elucidate the key structural features required for bioactivity. medcraveonline.comhufocw.org

Structure-Activity Investigations of this compound Analogues

While direct and extensive SAR studies on this compound are not widely published, valuable insights can be inferred from structurally related compounds, particularly those sharing the key biphenylsulfone and nitrobenzoic acid moieties.

The biological activity of this class of compounds is highly sensitive to substitutions on both aromatic rings.

The 4-Methylsulfonylphenyl Moiety: The para-substituted methylsulfonyl (-SO₂CH₃) group is a critical pharmacophore in a well-known class of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In compounds like Celecoxib and Rofecoxib, this sulfone group is known to insert into a specific hydrophilic side pocket of the COX-2 active site, forming hydrogen bonds that are crucial for high-affinity binding and selectivity over the COX-1 isoform. nih.govderpharmachemica.com It is reasonable to hypothesize that this group plays a similar role in the biochemical interactions of this compound analogues. SAR studies on related sulfone-containing inhibitors have shown that variations in this part of the molecule can significantly impact potency and selectivity. nih.govnih.gov

The 2-Nitrobenzoic Acid Moiety: The substituents on the second ring also play a defining role.

Carboxylic Acid Group: The carboxylate is often essential for activity, acting as a key interaction point (e.g., a hydrogen bond donor/acceptor or forming a salt bridge) with residues in an enzyme's active site. nih.gov

Nitro Group: The ortho-nitro group is a strong electron-withdrawing substituent. Its presence significantly impacts the electronic properties of the aromatic ring and the acidity of the adjacent carboxylic acid. In QSAR studies of nitroaromatic compounds, electronic descriptors such as the energy of the lowest unoccupied molecular orbital (E LUMO) are often correlated with activity, suggesting that the electrophilicity imparted by the nitro group can be critical for molecular interactions or mechanism of action. nih.gov

Table 2: Inferred Impact of Substituent Variations on Activity

| Position of Variation | Type of Substituent | Likely Impact on Activity | Rationale (Based on Analogues) |

|---|---|---|---|

| Phenyl Ring A (position 4') | Methylsulfonyl (-SO₂CH₃) | Crucial for high potency/selectivity | Binds to a specific side pocket in enzymes like COX-2. nih.gov |

| Phenyl Ring A (position 4') | Amino (-NH₂) or other groups | Reduced or altered activity/selectivity | The size, polarity, and hydrogen-bonding capacity of the sulfone group are optimized for binding. nih.gov |

| Phenyl Ring B (position 2) | Nitro (-NO₂) | Modulates electronic properties and conformation | Strong electron-withdrawing nature affects acidity and potential for charge-transfer interactions. nih.gov |

The three-dimensional conformation of a molecule is paramount to its biological activity, as it must adopt a specific shape to bind effectively to its target. For this compound, two key conformational features are critical.

Ortho-Substituent Steric Hindrance: The placement of the nitro and carboxylic acid groups adjacent to each other on the same phenyl ring creates significant steric strain. Crystal structure studies of 2-nitrobenzoic acid have shown that to alleviate this repulsion, both groups are forced to twist out of the plane of the benzene (B151609) ring. researchgate.netresearchgate.net This non-planar conformation is an intrinsic feature of this substitution pattern and will dictate how the molecule presents its functional groups to a binding site.

Table 3: Torsional Angles in 2-Nitrobenzoic Acid

| Group | Torsion Angle (Twist from Benzene Plane) | Reference |

|---|---|---|

| Carboxylic Acid Group | ~24.0° | researchgate.net |

These conformational and stereochemical properties are essential inputs for 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which relate the 3D steric and electrostatic fields of molecules to their biological activities. nih.govmdpi.com

Biochemical and Mechanistic Investigations in Non Human and in Vitro Systems

In Vitro Biochemical Assays and Enzymatic Interactions

Currently, there is a notable lack of specific research on the direct interactions of 4-(4-Methylsulfonylphenyl)-2-nitrobenzoic acid within in vitro biochemical assays or its specific role in enzymatic processes.

Role as a Chemical Probe or Reagent in Enzyme Assays

There is no available scientific literature to suggest that this compound is utilized as a chemical probe or reagent in enzyme assays. Its primary identification in scientific studies is as a metabolite of the herbicide mesotrione (B120641).

Substrate Specificity and Enzyme Kinetics in Model Systems

Detailed studies on the substrate specificity and enzyme kinetics of this compound in model systems are not present in the current body of scientific research.

Biotransformation and Metabolic Studies in Non-Human Biological Models

The main context in which this compound is discussed in scientific literature is as a product of biotransformation of a parent compound in environmental and biological systems.

Microbial Degradation Pathways

Specific microbial degradation pathways for this compound have not been elucidated in published research. While studies on the microbial degradation of other nitrobenzoic acids and sulfonamides exist, this specific compound's degradation route is not detailed.

Metabolite Identification and Characterization

This compound is identified as a known environmental transformation product of the herbicide mesotrione. nih.gov It is characterized as a metabolite found in soil and water following the application of mesotrione. herts.ac.uk

Environmental Fate and Degradation Products

The environmental fate of this compound is linked to its formation from mesotrione. nih.gov It is considered a metabolite that can be found in soil, surface water, and sediment. herts.ac.uk Due to its presence in these environmental compartments, it is noted as a possible groundwater pollutant. herts.ac.uk Further degradation products of this compound itself are not documented in the available literature.

Molecular Targets and Interaction Mechanisms in Research Contexts

No information is available in the scientific literature regarding the specific molecular targets of this compound.

There are no published studies proposing a mechanism of action for this compound in any research models.

There are no publicly accessible protein-ligand interaction studies, such as binding affinity assays or crystallographic analyses, for this compound.

Advanced Computational Chemistry and Molecular Spectroscopy

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

DFT calculations can elucidate the electronic properties of 4-(4-Methylsulfonylphenyl)-2-nitrobenzoic acid by mapping its electron density distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the nitro and carboxylic acid groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative predictions of the molecule's chemical behavior. These descriptors help in understanding its potential interactions with biological targets or other chemicals.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors This table presents typical parameters that would be calculated for this compound in a DFT study. The values are illustrative.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.4 eV |

| Ionization Potential (I) | -EHOMO | 7.5 eV |

| Electron Affinity (A) | -ELUMO | 2.1 eV |

| Electronegativity (χ) | (I+A)/2 | 4.8 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.7 eV |

| Electrophilicity Index (ω) | χ2/(2η) | 4.26 eV |

DFT calculations are also a reliable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, characteristic peaks would be predicted for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the asymmetric and symmetric stretches of the NO2 group, and the S=O stretches of the sulfonyl group. Comparing the calculated frequencies with experimental IR data helps in assigning the vibrational modes accurately. Studies on related molecules like 2-, 3-, and 4-nitrobenzoic acids have demonstrated the utility of DFT in assigning vibrational spectra. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. nih.govresearchgate.net These theoretical values serve as a valuable reference for assigning signals in experimental NMR spectra. For the target molecule, calculations would predict the chemical shifts for the aromatic protons and carbons, the methyl group protons and carbon, and the carboxylic acid proton, taking into account the electronic effects of the nitro and methylsulfonyl substituents.

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the molecule's dynamic behavior and conformational flexibility in various environments, such as in aqueous solution or interacting with a biological membrane.

For this compound, MD simulations could explore:

Conformational Preferences: The molecule has rotational freedom around the bond connecting the two phenyl rings and around the bonds of the sulfonyl and carboxyl groups. MD simulations can reveal the most stable conformations (rotamers) and the energy barriers between them.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), one can study how solvent molecules arrange around it and the nature of the hydrogen bonding interactions between the carboxylic acid group and water.

Intermolecular Interactions: Simulations of multiple molecules can shed light on aggregation behavior and the formation of dimers, which benzoic acid derivatives are known to form through hydrogen bonding between their carboxylic acid groups. gu.sersc.orgacs.org

These simulations are crucial for understanding how the molecule's shape and dynamics influence its physicochemical properties and biological activity.

In Silico Physicochemical Parameter Estimation for Theoretical Studies

In silico (computer-based) methods are used to predict a wide range of physicochemical properties from a molecule's structure. These predictions are vital in early-stage drug discovery and environmental fate modeling, as they help to assess properties like absorption, distribution, metabolism, and excretion (ADME). rsc.orgnih.govresearchgate.netnih.gov Several key parameters for this compound have been computed and are available in databases like PubChem. nih.gov

Table 2: In Silico Predicted Physicochemical Properties of this compound

| Property | Description | Predicted Value | Source |

|---|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C8H7NO6S | nih.gov |

| Molecular Weight | The mass of one mole of the substance. | 245.21 g/mol | nih.gov |

| XLogP3 | A computed measure of lipophilicity (octanol-water partition coefficient). | 0.7 | nih.gov |

| Hydrogen Bond Donors | The number of groups that can donate a hydrogen atom to a hydrogen bond. | 1 | nih.gov |

| Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen atom in a hydrogen bond. | 6 | nih.gov |

| Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | 3 | nih.gov |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | 126 Ų | nih.gov |

X-ray Crystallography and Solid-State Structural Analysis of the Compound and its Co-crystals or Derivatives

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would reveal exact bond lengths, bond angles, and torsion angles. It would also provide insight into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. While a crystal structure for this specific compound is not publicly documented, analysis of related structures like 4-nitrobenzoic acid shows that carboxylic acids often form hydrogen-bonded dimers in the solid state. wikipedia.org

Co-crystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) and a benign co-former are held together by non-covalent interactions in the crystal lattice. The formation of co-crystals is a well-established strategy to improve the physicochemical properties of a compound, such as solubility, stability, and bioavailability.

Given its functional groups (a carboxylic acid for hydrogen bonding, aromatic rings for π-stacking), this compound is a suitable candidate for co-crystal formation. Potential co-formers could include molecules with complementary functional groups, such as pyridines, amides, or other carboxylic acids. For instance, a co-crystal between 4-nitrobenzoic acid and sulfathiazole (B1682510) has been reported, demonstrating the ability of nitrobenzoic acids to form stable multi-component structures. researchgate.net The design and synthesis of co-crystals of this compound could offer a pathway to modulate its solid-state properties for various applications.

Prospective Research Avenues and Applications in Chemical Biology

Development of Novel Research Tools and Probes

The intrinsic chemical features of 4-(4-methylsulfonylphenyl)-2-nitrobenzoic acid make it an attractive starting point for the development of sophisticated research tools to investigate biological systems. The creation of chemical probes from this scaffold can enable the identification of new drug targets and the elucidation of molecular pathways.

One promising avenue is the design of photoaffinity probes . By incorporating a photoreactive group, such as a diazirine, onto the aromatic rings, the molecule can be transformed into a tool that covalently cross-links to its biological targets upon UV irradiation. This strategy allows for the irreversible capture of even transient or low-affinity protein interactions, which can then be identified using mass spectrometry-based proteomics. The carboxylic acid group offers a convenient handle for attaching the photoaffinity label via a linker, minimizing interference with the core structure's binding properties.

Furthermore, the scaffold is suitable for conversion into fluorescent probes . The nitroaromatic moiety is a key component of certain fluorophores, such as 7-nitrobenzo-2-oxa-1,3-diazole (NBD), which are known to exhibit environmentally sensitive fluorescence. By chemically modifying the nitrobenzoic acid ring to create an NBD-like structure or by attaching other small, drug-like fluorophores, researchers can generate probes for cellular imaging. These probes could be used to visualize the subcellular localization of the compound's targets or to develop high-throughput screening assays based on fluorescence quenching or enhancement.

Finally, affinity-based probes can be developed by immobilizing the compound on a solid support. The carboxylic acid provides a natural point of attachment to a resin. These affinity matrices can be used to isolate binding partners from complex biological lysates, a crucial step in target deconvolution for bioactive compounds discovered through phenotypic screens.

Strategies for Rational Design of Bioactive Analogues

The 4-(4-methylsulfonylphenyl) moiety is a well-established pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors, suggesting that this compound is an excellent scaffold for designing novel bioactive analogues. Rational design strategies can be employed to modulate potency, selectivity, and pharmacokinetic properties.

A primary strategy involves the bioisosteric replacement of the nitro group . While the nitro group can be important for biological activity, it is sometimes associated with metabolic liabilities. Replacing it with other electron-withdrawing groups, such as a trifluoromethyl (CF3) group or a cyano (-CN) group, can maintain or enhance activity while improving the compound's drug-like properties. Structure-activity relationship (SAR) studies focusing on this position could yield analogues with improved profiles.

Another key area for modification is the substitution pattern on both aromatic rings. Adding small alkyl or halogen groups can modulate the compound's lipophilicity and steric interactions with its target protein. SAR studies on related diaryl sulfone scaffolds have shown that such modifications can significantly impact biological activity, for instance, in the inhibition of tubulin polymerization for anticancer applications.

The relative orientation of the two phenyl rings and the intervening sulfone group is critical for bioactivity. Synthesizing constrained analogues or introducing different linker groups between the rings could lead to a better understanding of the optimal binding conformation. The table below illustrates how modifications to a related diaryl sulfone scaffold can influence inhibitory activity, providing a blueprint for the rational design of analogues based on this compound.

| Compound ID | Ring A Substitution (R1) | Ring B Substitution (R2) | Biological Target | IC50 (µM) |

| Analogue 1 | 4-H | 4-NO2 | Tubulin Polymerization | 0.90 |

| Analogue 2 | 4-F | 4-H | COX-2 | 0.08 |

| Analogue 3 | 4-Cl | 4-H | COX-2 | 0.07 |

| Analogue 4 | 4-CH3 | 4-H | COX-2 | 0.09 |

| Analogue 5 | 3,4,5-trimethoxy | 4-NH2 | Tubulin Polymerization | 1.2 |

This table is a composite representation based on data from related diaryl sulfone inhibitors to illustrate the principles of rational design. IC50 values are indicative of potency against the specified targets.

Interdisciplinary Research Opportunities

The structural elements of this compound open doors to a range of interdisciplinary research applications beyond a single therapeutic area.

In cancer biology , diaryl sulfone and diaryl sulfide (B99878) compounds have been identified as potent inhibitors of tubulin polymerization, a validated anticancer strategy. The subject compound serves as a valuable scaffold for developing new antimitotic agents. Interdisciplinary collaborations with cell biologists and oncologists could explore the efficacy of its analogues in various cancer cell lines and investigate their mechanism of action, potentially leading to novel cancer therapeutics.

In the field of neuroscience , neuroinflammation is a key factor in the pathogenesis of neurodegenerative conditions like Alzheimer's and Parkinson's disease. Sulfur-containing compounds, including sulfones and sulfonamides, have shown potential as neuroprotective agents. The this compound core could be explored for its ability to modulate inflammatory pathways in microglia, the primary immune cells of the brain. This creates opportunities for collaboration with neuroscientists to test its derivatives in cellular and animal models of neurodegenerative disease.

In materials science , nitrobenzoic acid derivatives have been investigated for their applications in functional materials, such as pigments and optoelectronic devices. The unique electronic properties conferred by the nitro and sulfonyl groups, combined with the carboxylic acid handle for polymerization or surface functionalization, make this compound a candidate for creating novel polymers or coatings.

Future Directions in Synthetic Methodology

While classical methods exist for the synthesis of diaryl sulfones and nitroaromatic compounds, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies.

A key area for advancement is the use of palladium-catalyzed cross-coupling reactions for the construction of the diaryl sulfone core. Modern methods that utilize sulfur dioxide surrogates allow for a convergent synthesis from two different aryl halides, offering greater flexibility and efficiency compared to traditional multi-step sequences involving oxidation of diaryl sulfides. Further development of these catalytic systems could improve yields and expand the substrate scope.

Green chemistry approaches represent another critical future direction. This includes the development of catalytic methods for the reduction of nitroaromatic compounds that avoid the use of stoichiometric and often harsh reducing agents. Photocatalytic methods that can achieve these transformations under mild conditions are particularly promising. Additionally, replacing traditional organic solvents with greener alternatives or developing solvent-free reaction conditions will be a priority.

Finally, the application of C-H activation/functionalization techniques offers a powerful strategy for modifying the scaffold. Instead of relying on pre-functionalized starting materials, C-H activation could allow for the direct introduction of new functional groups onto the aromatic rings in the later stages of a synthesis. This would dramatically increase synthetic efficiency and enable the rapid generation of diverse libraries of analogues for biological screening.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Methylsulfonylphenyl)-2-nitrobenzoic acid?

While direct synthesis protocols are not explicitly detailed in the evidence, methodological insights can be inferred. A common approach involves coupling nitro-substituted benzoic acid derivatives with methylsulfonylphenyl groups via Suzuki or Ullmann reactions. For example, analogous nitrobenzoic acid derivatives (e.g., 2-nitrobenzoic acid) are synthesized using selective nitration and sulfonation steps . Post-synthesis, purification via recrystallization (using hydrotropes like sodium acetate to enhance solubility) is recommended, as solubility optimization is critical for nitroaromatic compounds .

Q. How can solubility challenges of this compound in aqueous systems be addressed experimentally?

The solubility of nitrobenzoic acid derivatives is often enhanced using hydrotropes. For instance, sodium acetate at concentrations ≥0.30 mol/L significantly increases the solubility of 2-nitrobenzoic acid by disrupting hydrophobic interactions . For this compound, similar strategies can be applied. Additionally, co-solvents (e.g., acetone or DMSO) may improve solubility in biological assays, though compatibility with downstream applications (e.g., HPLC) must be verified .

Q. What analytical techniques are validated for quantifying this compound in complex matrices like plant tissues?

Liquid chromatography with fluorescence detection is a robust method. For example, 4-(Methylsulfonyl)-2-nitrobenzoic acid in crops was quantified after derivatization to 2-amino-4-(methylsulfonyl)-benzoic acid, achieving high sensitivity and specificity . Method validation should include spike-recovery experiments and calibration with internal standards (e.g., deuterated analogs) to account for matrix effects.

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its stability and reactivity?

Graph set analysis (e.g., Etter’s rules) is critical for mapping hydrogen-bonding networks. For nitrobenzoic acid derivatives, the nitro and sulfonyl groups act as hydrogen-bond acceptors, while the carboxylic acid group serves as a donor. Such interactions influence crystal packing and stability . Software like SHELXL or ORTEP-III can model these interactions, aiding in predicting dissolution behavior or co-crystal formation for drug delivery systems.

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Discrepancies between solution-state (NMR) and solid-state (XRD) data often arise from conformational flexibility or polymorphism. To address this:

- Perform variable-temperature NMR to detect dynamic processes.

- Use DFT calculations (e.g., Gaussian) to compare optimized geometries with XRD-derived structures.

- Validate purity via HPLC-MS to rule out impurities affecting NMR signals .

Q. How can computational methods predict the environmental degradation pathways of this compound?

Density Functional Theory (DFT) can model bond dissociation energies to identify labile sites (e.g., nitro groups prone to reduction). For instance, the methylsulfonyl moiety may undergo hydrolysis under acidic conditions, while the nitro group could be reduced to an amine in anaerobic environments. Experimental validation via LC-MS/MS or isotopic labeling is recommended to confirm predicted metabolites .

Q. What are the challenges in designing derivatives of this compound for enzyme inhibition studies?

Key considerations include:

- Steric effects : The methylsulfonylphenyl group may hinder binding; molecular docking (e.g., AutoDock) can optimize substituent placement.

- Electronic effects : Nitro groups are electron-withdrawing, affecting the acidity of the carboxylic acid (pKa ~2.5–3.0), which influences ionic interactions with enzymes.

- Synthetic feasibility : Prioritize derivatives with commercially available precursors (e.g., halogenated analogs in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.